5-Acrylamido-2-(aminomethyl)phenylboronic acid
Overview
Description
5-Acrylamido-2-(aminomethyl)phenylboronic acid is an organoboron compound that has garnered attention due to its unique chemical properties and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of both an acrylamido group and a boronic acid moiety, which confer distinct reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acrylamido-2-(aminomethyl)phenylboronic acid typically involves the reaction of 2-(aminomethyl)phenylboronic acid with acryloyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Acrylamido-2-(aminomethyl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.
Reduction: The acrylamido group can be reduced to form the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic acid site.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can react with the boronic acid moiety under mild conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Amines.
Substitution: Substituted boronic acids or esters.
Scientific Research Applications
5-Acrylamido-2-(aminomethyl)phenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the development of sensors for detecting biomolecules such as glucose.
Industry: The compound is used in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 5-Acrylamido-2-(aminomethyl)phenylboronic acid involves its interaction with specific molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and catalysis. The acrylamido group can undergo polymerization reactions, allowing the compound to be incorporated into polymeric materials.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the acrylamido group, making it less versatile in polymerization reactions.
2-(Aminomethyl)phenylboronic acid: Lacks the acrylamido group, limiting its applications in materials science.
Acrylamido phenylboronic acid: Similar structure but may have different reactivity and applications.
Uniqueness
5-Acrylamido-2-(aminomethyl)phenylboronic acid is unique due to the presence of both the acrylamido and boronic acid functionalities, which provide a combination of reactivity and versatility not found in other similar compounds. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
[2-(aminomethyl)-5-(prop-2-enoylamino)phenyl]boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BN2O3/c1-2-10(14)13-8-4-3-7(6-12)9(5-8)11(15)16/h2-5,15-16H,1,6,12H2,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTGYNPSMSRPPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)NC(=O)C=C)CN)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675140 | |
Record name | [5-(Acryloylamino)-2-(aminomethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217500-77-0 | |
Record name | [5-(Acryloylamino)-2-(aminomethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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